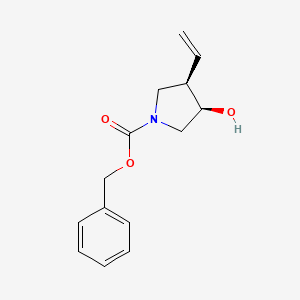
cis-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both hydroxyl and vinyl groups on the pyrrolidine ring provides unique reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific ligands and solvents to enhance the reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
cis-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution can be achieved using reagents like tosyl chloride (TsCl) followed by nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an ethyl-substituted pyrrolidine.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
cis-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of cis-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and vinyl groups can participate in hydrogen bonding and π-π interactions, respectively, which can influence the binding affinity and selectivity towards biological targets. The pyrrolidine ring itself can interact with enzymes and receptors, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
cis-3,4-Diphenylpyrrolidine: Known for its activity as an inverse agonist of the retinoic acid-related orphan receptor γ (RORγt).
Pyrrolidine-2-one: Used in various pharmaceutical applications due to its bioactivity.
Pyrrolidine-2,5-diones: Known for their use in the synthesis of bioactive molecules.
Uniqueness
cis-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate is unique due to the combination of hydroxyl and vinyl groups on the pyrrolidine ring, which provides distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C14H17NO3 |
|---|---|
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
benzyl (3R,4R)-3-ethenyl-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-2-12-8-15(9-13(12)16)14(17)18-10-11-6-4-3-5-7-11/h2-7,12-13,16H,1,8-10H2/t12-,13+/m1/s1 |
Clave InChI |
SURBGBXZQCEZPR-OLZOCXBDSA-N |
SMILES isomérico |
C=C[C@@H]1CN(C[C@@H]1O)C(=O)OCC2=CC=CC=C2 |
SMILES canónico |
C=CC1CN(CC1O)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















